Deacetoxyvinzolidine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of deacetoxyvinzolidine involves complex organic reactions. One common method includes the condensation of catharanthine and vindoline, followed by a series of oxidation and reduction reactions . The reaction conditions typically require specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound is often carried out in controlled environments to ensure high yield and purity. The process involves large-scale synthesis using optimized reaction conditions and purification techniques . The compound is usually stored at low temperatures to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

Deacetoxyvinzolidine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Applications:

Recent studies have indicated that Deacetoxyvinzolidine exhibits promising antiviral properties. A significant aspect of its application is its potential as an inhibitor for viral proteins, such as those involved in the dengue virus. In a study evaluating various ligands for their binding affinity to the NS2A protein of the dengue virus, this compound was noted for its binding affinity score of -7.8 kcal/mol, positioning it among other synthetic ligands evaluated for antiviral activity .

Cytotoxicity and Anticancer Activity:

this compound is also being explored for its cytotoxic effects against cancer cells. Research on semisynthetic vinca alkaloids, which include derivatives of this compound, has shown significant cytotoxic activity against human neuroblastoma cell lines. These compounds demonstrated effects comparable to established chemotherapeutic agents like vinblastine, indicating their potential utility in cancer treatment .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies help identify which structural modifications enhance its efficacy and reduce toxicity. For instance, modifications to the indole backbone or variations in functional groups can impact its binding affinity and biological activity.

| Modification | Effect on Activity | Reference |

|---|---|---|

| Indole substitution | Increased binding affinity | |

| Hydroxyl groups addition | Enhanced cytotoxicity |

Computational Drug Design

Computational methods such as molecular docking are integral to evaluating the potential of this compound as a therapeutic agent. Using software like AutoDock Vina, researchers can simulate the interaction between this compound and target proteins, predicting binding affinities and guiding further experimental validation.

Case Study: Molecular Docking Analysis

In a recent study, a dataset was created to evaluate various ligands, including this compound, against the dengue virus NS2A protein. The docking results provided insights into how structural features influence binding interactions:

- Top Ligands Evaluated:

- Krn-7000: -10.1 kcal/mol

- Nandrolone Decanoate: -9.2 kcal/mol

- This compound: -7.8 kcal/mol

These findings indicate that while this compound may not have the highest binding affinity, it still represents a viable candidate for further exploration in antiviral drug development .

Mécanisme D'action

Deacetoxyvinzolidine exerts its effects by interacting with specific molecular targets and pathways. One of the primary targets is calmodulin, a protein involved in calcium signal transduction . By binding to calmodulin, this compound can modulate the activity of various enzymes, ion channels, and other proteins, thereby influencing cellular processes .

Comparaison Avec Des Composés Similaires

Deacetoxyvinzolidine is unique among vinca alkaloids due to its specific chemical structure and bioactivity. Similar compounds include:

Vinblastine: Another vinca alkaloid with similar structural features but different bioactivity.

Vincristine: Known for its use in cancer therapy, with a distinct mechanism of action compared to this compound.

Activité Biologique

Deacetoxyvinzolidine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

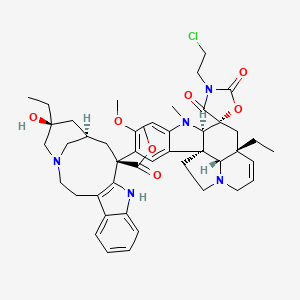

This compound (C₄₆H₅₆ClN₅O₇) is a derivative of vinblastine, a well-known vinca alkaloid. Its structural modifications may contribute to its distinct biological properties. The compound exhibits a complex molecular framework that influences its interaction with biological targets.

1. Anticancer Activity

This compound has been investigated for its anticancer properties. Research indicates that it may exhibit cytotoxic effects against various cancer cell lines.

- Case Study Findings : A study evaluated the compound's efficacy against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. The results showed significant antiproliferative activity, with IC₅₀ values ranging from 5.10 µM to 22.08 µM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin and sorafenib .

| Cell Line | IC₅₀ (µM) | Reference Drug IC₅₀ (µM) |

|---|---|---|

| HepG2 | 6.19 | 9.18 |

| MCF-7 | 5.10 | 7.26 |

| HCT116 | 8.37 | 8.07 |

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .

2. Neuroprotective Effects

This compound has also shown promise in neuroprotection, potentially aiding in conditions such as Alzheimer's disease.

- Research Insights : Studies suggest that vinca alkaloids can enhance cerebral blood flow and exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress .

- Potential Mechanisms : The neuroprotective activity may involve inhibition of acetylcholinesterase, which increases acetylcholine availability, thus enhancing cognitive function in neurodegenerative diseases.

Comparative Analysis with Other Compounds

To further understand the efficacy of this compound, it is essential to compare it with other vinca alkaloids.

| Compound | Target Activity | IC₅₀ (µM) |

|---|---|---|

| This compound | Anticancer, Neuroprotection | 5.10 - 22.08 |

| Vincristine | Anticancer | 10 - 20 |

| Vinblastine | Anticancer | 15 - 25 |

Propriétés

Numéro CAS |

165659-77-8 |

|---|---|

Formule moléculaire |

C46H56ClN5O7 |

Poids moléculaire |

826.4 g/mol |

Nom IUPAC |

methyl (13S,15R,17S)-13-[(1'R,5R,9'R,12'R,19'S)-3-(2-chloroethyl)-12'-ethyl-5'-methoxy-8'-methyl-2,4-dioxospiro[1,3-oxazolidine-5,10'-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene]-4'-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |

InChI |

InChI=1S/C46H56ClN5O7/c1-6-42-14-10-17-51-19-15-44(37(42)51)31-21-32(35(57-4)22-34(31)49(3)38(44)46(26-42)39(53)52(20-16-47)41(55)59-46)45(40(54)58-5)24-28-23-43(56,7-2)27-50(25-28)18-13-30-29-11-8-9-12-33(29)48-36(30)45/h8-12,14,21-22,28,37-38,48,56H,6-7,13,15-20,23-27H2,1-5H3/t28-,37-,38+,42-,43-,44+,45-,46+/m0/s1 |

Clé InChI |

NUXKIZBEPYVRKP-RWBWKAGLSA-N |

SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(CC1(C8N6C)C(=O)N(C(=O)O1)CCCl)(C=CC9)CC)OC)C(=O)OC)O |

SMILES isomérique |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@](C[C@@]1([C@@H]8N6C)C(=O)N(C(=O)O1)CCCl)(C=CC9)CC)OC)C(=O)OC)O |

SMILES canonique |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(CC1(C8N6C)C(=O)N(C(=O)O1)CCCl)(C=CC9)CC)OC)C(=O)OC)O |

Apparence |

Solid powder |

Key on ui other cas no. |

165659-77-8 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3''-(beta-chloroethyl)-2'',4''-dioxo-3,5''-spirooxazolidino-4-deacetoxyvinblastine deacetoxyvinzolidine KAR 2 KAR-2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.